4-Hydroxyquinazoline

Overview

Description

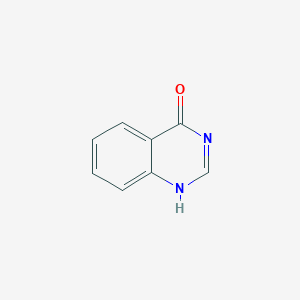

4-Hydroxyquinazoline is a heterocyclic organic compound with the molecular formula C8H6N2O. It is a derivative of quinazoline, characterized by a hydroxyl group attached to the fourth position of the quinazoline ring.

Mechanism of Action

Target of Action

4-Hydroxyquinazoline primarily targets Poly (ADP-ribose) polymerase (PARP) . PARP is a key enzyme located in the nucleus, and its main functions include repairing single-stranded DNA breaks and maintaining chromosome integrity . Among its 18 subtypes, PARP1 is responsible for 90% of the PARylation events linked to the repair of DNA damage .

Mode of Action

This compound interacts with its target, PARP, by suppressing the intracellular PAR formation and enhancing the γH2AX aggregation . This interaction is dose-dependent, meaning the effects increase with the concentration of this compound .

Biochemical Pathways

The interaction of this compound with PARP affects the DNA repair pathway. Specifically, it inhibits the repair of single-stranded DNA breaks, thereby disrupting the maintenance of chromosome integrity . This leads to an increase in apoptosis and cytotoxicity .

Result of Action

The action of this compound leads to increased apoptosis and cytotoxicity . It stimulates the formation of intracellular ROS and the depolarization of the mitochondrial membrane . In vivo studies have shown that this compound significantly suppresses tumor growth .

Biochemical Analysis

Cellular Effects

4-Hydroxyquinazoline derivatives have been studied for their effects on cells. It dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .

Molecular Mechanism

Studies on the derivative B1 suggest that it stimulates the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity . Molecular docking and dynamics simulations revealed that hydrogen bonding between B1 and ASP766 may be helpful to enhance anti-drug resistance ability .

Dosage Effects in Animal Models

In animal models, the compound B1 significantly suppressed tumor growth at a dose of 25 mg/kg . An acute toxicity study confirmed its safety

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyquinazoline can be synthesized through various methods. One common approach involves the reaction of isatoic anhydride with triethyl orthoformate and ammonium acetate in ethanol under reflux conditions for four hours . The reaction mixture is then filtered, washed with ethanol, and recrystallized to yield pure this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyquinazoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinazoline-4,8-dione derivatives.

Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include substituted quinazolines, dihydroquinazolines, and quinazoline-4,8-dione derivatives .

Scientific Research Applications

4-Hydroxyquinazoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Quinazoline: The parent compound of 4-Hydroxyquinazoline, lacking the hydroxyl group.

Quinazolinone: A derivative with a carbonyl group at the fourth position instead of a hydroxyl group.

4-Hydroxyquinoline: A structurally similar compound with a hydroxyl group at the fourth position but with a different ring structure.

Uniqueness: this compound is unique due to its specific hydroxyl substitution, which imparts distinct chemical and biological properties. Its ability to inhibit PARP and overcome drug resistance in cancer cells sets it apart from other quinazoline derivatives .

Properties

IUPAC Name |

3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNUDYFKZYBWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Record name | 4-quinazolinol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049412 | |

| Record name | 4-Hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-36-1 | |

| Record name | 4(1H)-Quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinazolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84JOT4EY5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 4-Hydroxyquinazoline and its derivatives exhibit diverse biological activities, primarily by targeting enzymes like:

- Thymidylate synthase (TS): These compounds act as potent inhibitors of TS, a key enzyme in DNA synthesis, thereby hindering cancer cell proliferation. [, , , , ]

- Dihydrofolate reductase (DHFR): Some derivatives exhibit inhibitory activity against DHFR, another crucial enzyme in folate metabolism and DNA synthesis. [, , , ]

- Poly(ADP-ribose) polymerase (PARP): this compound itself is a well-known PARP-1 inhibitor, potentially protecting against oxidative stress and inflammation. [, , , , , , , , ]

- Xanthine oxidase: Certain derivatives, particularly those with a 2-amino group, act as effective inhibitors of xanthine oxidase, an enzyme involved in uric acid production. []

ANone: this compound's inhibition of PARP-1 exerts protective effects in various models, including LPS-induced inflammation and ischemia-reperfusion injury, by:

- Attenuating NAD+ and ATP depletion: PARP activation consumes NAD+ and ATP, leading to energy depletion and cell death. Inhibition of PARP by this compound preserves cellular energy levels. [, ]

- Reducing oxidative stress: By decreasing PARP activity, this compound indirectly reduces the formation of reactive oxygen species (ROS) and protects cells from oxidative damage. [, , , , ]

- Modulating kinase cascades: this compound influences key signaling pathways like PI3K/Akt and MAPK, contributing to its anti-inflammatory and cytoprotective effects. []

ANone: * Molecular Formula: C8H6N2O* Molecular Weight: 146.15 g/mol

ANone: While the provided research excerpts don't delve into detailed spectroscopic analysis, they do mention the use of various techniques for characterization:

- Infrared (IR) spectroscopy: IR spectra can confirm the presence of characteristic functional groups like N-H, C=O (in the tautomeric form), and C=N stretches in this compound. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR are routinely employed to elucidate the structure and confirm the identity of synthesized this compound derivatives. []

ANone: The provided research focuses primarily on this compound and its derivatives as enzyme inhibitors rather than catalysts. Therefore, information on their catalytic properties and applications is not available in these excerpts.

A: * QSAR studies: Two-dimensional quantitative structure-activity relationship (2D-QSAR) models were employed to understand the structural features of this compound-4-carboxamides contributing to their vasorelaxant properties. []* Molecular docking and dynamics simulations: These computational techniques were used to investigate the binding mode of novel this compound derivatives to PARP1, revealing key interactions contributing to their enhanced potency against PARP1-resistant cell lines. []

ANone: Extensive SAR studies have been conducted on this compound derivatives, particularly for their antifolate and PARP inhibitory activities:

- Thymidylate synthase inhibition:

- The 2-amino-4-hydroxyquinazoline core is essential for mimicking folic acid and binding to TS. [, , , , ]

- Substitutions at the N10 position greatly influence potency, with N10-propargyl being highly potent. [, , ]

- Modifying the lactam nitrogen (N3) with a methyl group significantly reduces TS inhibition. []

- Introducing bulky substituents at the 7-, 2'-, or 3'-positions can hinder diglutamate formation by FPGS, impacting downstream folate metabolism. []

- Dihydrofolate reductase inhibition:

- PARP-1 inhibition:

ANone: While the provided research excerpts don't offer a historical overview, they highlight key milestones in understanding this compound's biological activities and therapeutic potential:

- Early studies (mid-20th century): Initial investigations focused on synthesizing and exploring the anti-leukemic properties of various quinazoline derivatives. []

- Discovery of antifolate activity: Researchers discovered the potent inhibitory activity of 2-amino-4-hydroxyquinazoline derivatives against thymidylate synthase and dihydrofolate reductase, key enzymes in folate metabolism and DNA synthesis, paving the way for developing novel anticancer agents. [, , , , , , , , , ]

- Identification as a PARP inhibitor: The recognition of this compound as a potent PARP-1 inhibitor led to extensive research on its protective effects in various disease models involving inflammation, oxidative stress, and ischemia-reperfusion injury. [, , , , , , , , ]

ANone: The diverse biological activities of this compound and its derivatives open avenues for cross-disciplinary research and collaboration, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)